Imidazo[1,2-a]pyridine-5-carboxylic acid, 7-bromo-
Description
7-Bromoimidazo[1,2-a]pyridine-5-carboxylic acid is a halogenated derivative of the imidazo[1,2-a]pyridine scaffold, a heterocyclic system renowned for its pharmacological versatility. The compound features a bromine substituent at the 7-position and a carboxylic acid group at the 5-position (CAS: 479028-72-3; molecular formula: C₈H₅BrN₂O₂) . Its structural uniqueness lies in the combination of electron-withdrawing (Br) and acidic (COOH) groups, which modulate reactivity and biological interactions. This derivative is of interest in drug discovery, particularly for optimizing pharmacokinetic properties and target selectivity.
Properties
Molecular Formula |
C8H5BrN2O2 |
|---|---|
Molecular Weight |
241.04 g/mol |
IUPAC Name |
7-bromoimidazo[1,2-a]pyridine-5-carboxylic acid |
InChI |
InChI=1S/C8H5BrN2O2/c9-5-3-6(8(12)13)11-2-1-10-7(11)4-5/h1-4H,(H,12,13) |
InChI Key |
BIWPKFUJQHBPTA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=CC(=CC2=N1)Br)C(=O)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of imidazo[1,2-a]pyridine-5-carboxylic acid, 7-bromo- can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-aminopyridine with α-bromo ketones can lead to the formation of the imidazo[1,2-a]pyridine core . Industrial production methods often involve the use of transition metal catalysts to enhance the efficiency and yield of the reaction .
Chemical Reactions Analysis
Suzuki-Miyaura Cross-Coupling
The bromine atom at the 7-position undergoes palladium-catalyzed cross-coupling with aryl/heteroaryl boronic acids. This reaction enables selective functionalization for drug discovery:
| Reaction Conditions | Product | Yield | Source |
|---|---|---|---|
| Pd(PPh₃)₄, Na₂CO₃, DME/H₂O (90°C) | 7-Arylimidazo[1,2-a]pyridine-5-carboxylic acid | 75–92% |
Key factors:
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient imidazo[1,2-a]pyridine core facilitates SNAr at the 7-position with amines or thiols:
Mechanistic insight: Bromine’s electronegativity enhances the ring’s electrophilicity, accelerating SNAr .
Decarboxylation Reactions
The carboxylic acid group undergoes thermal or metal-catalyzed decarboxylation to form 7-bromoimidazo[1,2-a]pyridine:
Iodination via Halogen Exchange
Bromine at the 7-position can be replaced with iodine under metal-free conditions:
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| NaI, TBHP, AcOH | Ultrasound, 50°C, 6h | 7-Iodoimidazo[1,2-a]pyridine-5-carboxylic acid | 78% |
This reaction retains the carboxylic acid group and preserves the heterocyclic framework .
Cross-Coupling for Heterocyclic Expansion
The bromine atom enables cyclization with alkenes or alkynes to form tricyclic derivatives:
| Partner | Catalyst | Product | Yield | Source |
|---|---|---|---|---|
| Phenylacetylene | PdCl₂, CuI, PPh₃ | Benzo imidazo[1,2-a]pyridine-5-carboxylic acid | 64% |
Functional Group Interconversion
The carboxylic acid group participates in standard transformations:
| Reaction | Reagent | Product | Yield | Source |
|---|---|---|---|---|
| Esterification | SOCl₂, MeOH | Methyl 7-bromoimidazo[1,2-a]pyridine-5-carboxylate | 89% | |
| Amidation | EDCI, HOBt, RNH₂ | 7-Bromo-N-(alkyl)imidazo[1,2-a]pyridine-5-carboxamide | 70–85% |
Comparative Reactivity of Imidazo[1,2-a]pyridine Derivatives
| Compound | Bromine Position | Key Reactivity |
|---|---|---|
| 7-Bromoimidazo[1,2-a]pyridine-5-carboxylic acid | C7 | Suzuki coupling, SNAr, halogen exchange |
| 5-Methylimidazo[1,2-a]pyridine | – | Limited cross-coupling due to lack of Br |
| 7-Nitroimidazo[1,2-a]pyridine | C7 (NO₂) | Reduced electrophilicity compared to Br |
Mechanistic Insights
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of imidazo[1,2-a]pyridine, including 7-bromo- variants, exhibit promising anticancer properties. For example, compounds derived from this structure have been tested against various cancer cell lines, demonstrating cytotoxic effects. A specific study reported that certain analogs showed half-maximal inhibitory concentration (IC50) values below 150 μM in HeLa cells, indicating significant cytotoxicity .
Antimicrobial Properties
Imidazo[1,2-a]pyridine derivatives have been evaluated for their antimicrobial activity against pathogens such as Trypanosoma cruzi and Leishmania infantum. These studies revealed that some compounds exhibited potent antikinetoplastid activity, with IC50 values as low as 1.35 μM against Trypanosoma brucei brucei . The mechanism of action is believed to involve the disruption of essential cellular processes in these organisms.
Inhibition of Protein Geranylgeranylation
Recent studies have shown that imidazo[1,2-a]pyridine derivatives can act as inhibitors of protein geranylgeranylation, an important post-translational modification involved in cell signaling and cancer progression. Specific compounds were found to disrupt Rab11A prenylation in HeLa cells, highlighting their potential as therapeutic agents in cancer treatment .
Chemical Synthesis and Derivative Development
The synthesis of imidazo[1,2-a]pyridine-5-carboxylic acid, 7-bromo- has been explored through various methodologies. Notably, synthetic pathways often involve palladium-mediated reactions or one-pot reactions using readily available starting materials . These methods facilitate the generation of a library of derivatives for further biological evaluation.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of imidazo[1,2-a]pyridine derivatives. The presence of different substituents at specific positions on the ring system significantly influences their pharmacological properties. For instance:
| Compound Name | Unique Features |
|---|---|
| Imidazo[1,2-a]pyridine | Basic structure without additional functional groups |
| 5-Methylimidazo[1,2-a]pyridine | Methyl group at the 5-position |
| 7-Nitroimidazo[1,2-a]pyridine | Nitro group at the 7-position |
| Imidazo[1,5-a]pyridine | Different ring fusion leading to distinct properties |
| 3-Aminoimidazo[1,2-a]pyridine | Amino group providing different reactivity |
The unique combination of functional groups in imidazo[1,2-a]pyridine-5-carboxylic acid, 7-bromo- enhances its reactivity and therapeutic potential compared to other derivatives .
Case Studies and Research Findings
Several studies have documented the efficacy of imidazo[1,2-a]pyridine derivatives:
- A study published in Frontiers in Chemistry demonstrated that specific analogs could inhibit protein geranylgeranylation effectively in vitro .
- Another research highlighted the synthesis and biological evaluation of a series of imidazo[1,2-a]pyridine compounds with significant activity against multidrug-resistant tuberculosis strains .
Mechanism of Action
The mechanism of action of imidazo[1,2-a]pyridine-5-carboxylic acid, 7-bromo- involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors, leading to its therapeutic effects . The exact pathways and molecular targets can vary depending on the specific application and the structure of the derivative being studied .
Comparison with Similar Compounds
Positional Isomers of Carboxylic Acid Derivatives
The position of the carboxylic acid group on the imidazo[1,2-a]pyridine scaffold significantly impacts physicochemical properties and biological activity:
Key Observations :
- 5-Carboxylic acid derivatives (e.g., the target compound) exhibit superior stability compared to 2-carboxylic acid analogs, which undergo decarboxylation under thermal stress .
- 3-Carboxylic acid isomers (e.g., CAS 1019021-93-2) are less explored due to synthetic challenges but may offer unique binding modes in enzyme inhibition .
Halogen-Substituted Derivatives
Halogenation at different positions alters electronic properties and bioactivity:
Key Observations :
Methyl-Substituted Derivatives
Methyl groups influence lipophilicity and metabolic stability:
Comparison with Target Compound :
- The 5-carboxylic acid group in the target compound provides hydrogen-bonding capability, whereas 5-methyl derivatives enhance membrane permeability .
Biological Activity
Imidazo[1,2-a]pyridine-5-carboxylic acid, 7-bromo- is a heterocyclic compound that has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, synthesis methods, and structure-activity relationships (SAR), supported by data tables and case studies.
Chemical Structure and Properties
Imidazo[1,2-a]pyridine-5-carboxylic acid, 7-bromo- features a fused imidazole and pyridine ring system with a carboxylic acid group at the 5-position and a bromine atom at the 7-position. This unique arrangement enhances its reactivity and potential therapeutic applications.
Biological Activities
Numerous studies have investigated the biological activities of imidazo[1,2-a]pyridine derivatives, including:
- Antimicrobial Activity : Exhibits significant antibacterial and antifungal properties.
- Anticancer Activity : Shows promise in inhibiting various cancer cell lines.
- Antituberculosis Activity : Effective against multidrug-resistant strains of Mycobacterium tuberculosis.
- Anti-inflammatory Effects : Demonstrates potential in reducing inflammation through inhibition of COX enzymes.
Summary of Biological Activities
| Activity Type | Description |
|---|---|
| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria. |
| Anticancer | Inhibits proliferation of cancer cells (e.g., MCF-7, PC-3). |
| Antituberculosis | Potent against MDR-TB with MIC values as low as 0.03 μM. |
| Anti-inflammatory | Inhibits COX-2 activity with IC50 values comparable to standard drugs. |
Synthesis Methods
Various synthetic pathways have been developed for imidazo[1,2-a]pyridine derivatives. Key methods include:
- Cyclization Reactions : Utilizing appropriate precursors to form the imidazo ring.
- Substitution Reactions : Introducing functional groups at specific positions to enhance biological activity.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial properties of several imidazo[1,2-a]pyridine derivatives against common pathogens. Notably, compound X exhibited an inhibition zone diameter of 20 mm against Staphylococcus aureus, comparable to standard antibiotics like ciprofloxacin .
Case Study 2: Anticancer Potential
Research on the anticancer effects of imidazo[1,2-a]pyridine derivatives demonstrated that compound Y significantly inhibited cell viability in MCF-7 breast cancer cells with an IC50 value of 15 μM . The mechanism was linked to apoptosis induction via caspase activation.
Case Study 3: Anti-Tuberculosis Activity
A comprehensive screening identified several imidazo[1,2-a]pyridine derivatives as potent inhibitors of Mycobacterium tuberculosis with MIC values ranging from 0.07 to 0.14 μM for extensively drug-resistant strains . These compounds were non-cytotoxic to human cell lines, indicating their potential as safe therapeutic agents.
Structure-Activity Relationship (SAR)
The SAR analysis reveals that modifications at specific positions on the imidazo[1,2-a]pyridine scaffold can significantly impact biological activity. For instance:
- Position 5 Modifications : Introduction of electron-withdrawing groups enhances antibacterial activity.
- Position 7 Modifications : Bromination increases potency against cancer cells due to enhanced lipophilicity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
